Cancer/testis antigen 1 (80-88)
Description
Properties
sequence |
ARGPESRLL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (80-88);NY-ESO-1 (80-88) |
Origin of Product |
United States |
Molecular and Cellular Biology of Cancer/testis Antigen 1 Mage A1 and Epitope Processing
Gene Expression and Transcriptional Regulation of Cancer/Testis Antigen 1 (MAGE-A1)
Cancer/Testis Antigen 1 (MAGE-A1) is a protein that is typically expressed only in male germ cells within the testes and is absent in normal somatic tissues. nih.govoncotarget.com However, its expression is aberrantly activated in various types of cancer, making it a subject of intense research for its potential as a tumor-specific antigen for immunotherapy. nih.govuniprot.org The regulation of MAGE-A1 expression is a complex process primarily controlled at the transcriptional level, involving epigenetic mechanisms and the interplay of specific transcription factors. nih.govnih.gov
Role of Specific Transcription Factors and Regulatory Elements
Once the MAGE-A1 promoter is in a permissive state due to epigenetic changes, the binding of specific transcription factors is required for transcriptional activation. The MAGE-A1 promoter contains binding sites for several transcription factors, including Ets and Sp1. nih.govresearchgate.net The Ets family of transcription factors, in particular, has been shown to be a potent activator of the MAGE-A1 promoter. nih.gov
Furthermore, the protein BORIS (Brother of the Regulator of Imprinted Sites), another cancer-testis antigen, can induce the expression of MAGE-A1. nih.gov BORIS can activate the MAGE-A1 promoter, and this activation can be modulated by other transcription factors like Sp1 and Ets-1. nih.gov Interestingly, while Sp1 can partially repress the BORIS-induced activation of MAGE-A1, the presence of Ets-1 can counteract this repression. nih.gov Both BORIS and Sp1 have been found to interact with the TATA-binding protein (TBP), a key component of the general transcription machinery. nih.gov
The MAGE-A1 promoter also contains two critical regulatory elements, termed B and B', which are inverted repeats that bind to ETS-type transcription factors. nih.gov The integrity of these sites is essential for the majority of the MAGE-A1 promoter's activity. nih.gov
| Regulatory Factor | Role in MAGE-A1 Expression | References |
| DNA Methylation | Represses expression in normal somatic tissues through hypermethylation of the promoter. Hypomethylation in cancer cells leads to gene activation. | nih.govnih.govnih.gov |
| Histone Modifications | Histone deacetylation contributes to gene silencing. Activating histone marks are enriched in expressing cancer cells. | nih.govnih.gov |
| Ets Transcription Factors | Potent activators that bind to specific sites on the MAGE-A1 promoter. | nih.govnih.gov |
| Sp1 Transcription Factor | Binds to the MAGE-A1 promoter and can modulate its activity, sometimes repressing BORIS-induced activation. | nih.govnih.gov |
| BORIS | A cancer-testis antigen that can induce the expression of MAGE-A1. | nih.gov |
Protein Biogenesis and Post-Translational Modifications of Cancer/Testis Antigen 1 (MAGE-A1)
Following transcription and translation, the MAGE-A1 protein is localized to both the cytoplasm and the nucleus. genecards.org While the primary amino acid sequence of MAGE-A1 is known, information regarding its specific post-translational modifications is an area of ongoing research. However, the broader MAGE family of proteins is known to undergo modifications such as phosphorylation and ubiquitination, which can regulate their function and stability. researchgate.net For instance, MAGE-A11, a related family member, undergoes phosphorylation and ubiquitination that affects its interaction with other proteins and its transcriptional co-activator function. nih.gov It is plausible that similar regulatory mechanisms exist for MAGE-A1.
Functionally, MAGE-A1 may be involved in transcriptional regulation by interacting with proteins like SNW1 and recruiting histone deacetylase 1 (HDAC1), which would lead to transcriptional repression. uniprot.org This suggests a role in modulating gene expression, which could contribute to tumor progression. nih.gov
Antigen Processing and Presentation of Cancer/Testis Antigen 1 (80-88) Epitope
For the immune system to recognize cancer cells expressing MAGE-A1, the protein must be processed into smaller peptides, or epitopes, which are then presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. nih.govnih.gov The MAGE-A1 (80-88) epitope is one such peptide that can be recognized by cytotoxic T lymphocytes (CTLs).
Proteasomal Degradation and Cytosolic Pathways
The generation of the MAGE-A1 (80-88) epitope begins with the degradation of the full-length MAGE-A1 protein in the cytosol. nih.govbmj.com This degradation is primarily carried out by the proteasome, a large, multi-catalytic protease complex. ustc.edu.cnresearchgate.net Proteins targeted for proteasomal degradation are typically tagged with ubiquitin molecules. ustc.edu.cn The 26S proteasome recognizes and degrades these ubiquitinated proteins into smaller peptides. researchgate.netnih.gov
The proteasome can cleave proteins at various sites, generating a diverse pool of peptides. stanford.edu Other cytosolic proteases may also contribute to the trimming of these peptides to the optimal length for MHC class I binding. stanford.edu
Major Histocompatibility Complex (MHC) Class I Loading and Surface Presentation
The peptides generated in the cytosol, including the MAGE-A1 (80-88) epitope, are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). ustc.edu.cnnih.gov Inside the ER, these peptides are loaded onto newly synthesized MHC class I molecules. ustc.edu.cnchinesechemsoc.org This loading process is facilitated by a molecular machinery known as the peptide-loading complex (PLC), which includes proteins like tapasin, calreticulin, and ERp57. ustc.edu.cnnih.gov
The PLC ensures that only peptides with the correct length and anchor residues bind with high affinity to the MHC class I groove. nih.gov Once a stable peptide-MHC class I complex is formed, it is transported from the ER, through the Golgi apparatus, to the cell surface. bmj.comnih.gov On the cell surface, the MAGE-A1 (80-88) epitope is presented to CD8+ cytotoxic T lymphocytes. nih.gov If a CTL recognizes this specific epitope-MHC complex, it can become activated and kill the cancer cell. nih.gov
| Process | Key Molecules/Complexes | Location | Function | References |
| Protein Degradation | Proteasome, Ubiquitin | Cytosol | Degradation of MAGE-A1 protein into smaller peptides. | ustc.edu.cnresearchgate.net |
| Peptide Transport | TAP (Transporter associated with Antigen Processing) | Endoplasmic Reticulum Membrane | Transports peptides from the cytosol into the endoplasmic reticulum. | ustc.edu.cnnih.gov |
| Peptide Loading | MHC Class I, Peptide-Loading Complex (Tapasin, Calreticulin, ERp57) | Endoplasmic Reticulum | Loading of the MAGE-A1 (80-88) epitope onto MHC class I molecules. | ustc.edu.cnnih.gov |
| Surface Presentation | Peptide-MHC Class I Complex | Cell Surface | Presentation of the MAGE-A1 (80-88) epitope to cytotoxic T lymphocytes. | nih.govbmj.com |
Cross-Presentation Mechanisms of Cancer/Testis Antigen 1 (80-88)
Cross-presentation is a critical process undertaken by professional antigen-presenting cells (APCs), most notably dendritic cells (DCs), to prime cytotoxic T lymphocyte (CTL) responses against exogenous antigens, such as those from tumors or viruses. frontiersin.orgfrontiersin.orgfrontiersin.org This process allows peptides from extracellular proteins, like Cancer/testis antigen 1 (MAGE-A1), to be presented on Major Histocompatibility Complex (MHC) class I molecules, thereby activating CD8+ T cells. While detailed research specifically elucidating the cross-presentation pathway for the MAGE-A1 (80-88) epitope is not extensively documented, the fundamental mechanisms established for other exogenous antigens, including other MAGE family peptides, provide a framework for understanding how it may be processed.
The journey of an exogenous antigen destined for cross-presentation begins with its uptake by DCs. DCs can acquire tumor antigens released from dying cancer cells in various forms, including apoptotic bodies or as soluble proteins. plos.org Following internalization into phagosomes or endosomes, the antigen must be processed into smaller peptides and loaded onto MHC class I molecules. Two primary, distinct pathways have been described for this process: the cytosolic pathway and the vacuolar pathway. frontiersin.orgfrontiersin.org
The Cytosolic Pathway (Proteasome-Dependent)
The cytosolic, or endosome-to-cytosol, pathway is considered the major route for cross-presentation for many antigens. frontiersin.org This pathway is characterized by its dependence on the proteasome and the Transporter associated with Antigen Processing (TAP). frontiersin.org
Antigen Translocation: Following uptake into an endocytic compartment (e.g., a phagosome), the full-length MAGE-A1 protein would be exported from the vacuole into the cytosol. The exact machinery mediating this translocation is a subject of ongoing research.
Proteasomal Degradation: Once in the cytosol, the protein is degraded by the proteasome, a multi-catalytic protease complex responsible for breaking down most intracellular proteins. mdpi.com The proteasome cleaves the protein into smaller peptide fragments. In some cases, specialized forms of the proteasome, such as the immunoproteasome, which is upregulated by inflammatory cytokines, can generate peptides that are better suited for MHC class I binding. mdpi.com
Peptide Transport: The resulting peptides, including potentially the MAGE-A1 (80-88) epitope, are then transported from the cytosol into the endoplasmic reticulum (ER) by the TAP complex. pnas.org Alternatively, TAP can transport peptides from the cytosol back into the phagosome lumen. frontiersin.org
MHC Class I Loading: Within the ER or the phagosome, the peptide is loaded onto an empty MHC class I molecule. This complex is then stabilized and transported to the cell surface for presentation to CD8+ T cells. pnas.orgnih.gov
Studies on other melanoma antigens have demonstrated the importance of this pathway. For instance, the cross-presentation of a long peptide from the Melan-A antigen was shown to be dependent on the proteasome, indicating it follows the cytosolic route. nih.gov
The Vacuolar Pathway (Proteasome-Independent)
The vacuolar pathway operates entirely within the endo-lysosomal system and is generally independent of the proteasome and TAP. frontiersin.org
Intra-vacuolar Degradation: In this pathway, the internalized MAGE-A1 protein would be degraded into peptides directly within the phagosome or endosome. This proteolysis is carried out by resident acidic proteases, such as cathepsins. frontiersin.org
MHC Class I Loading: MHC class I molecules are transported from the ER to these endocytic compartments. Here, they bind to the peptides generated in situ. The resulting peptide-MHC class I complex is then shuttled to the cell surface. frontiersin.org
Interestingly, research on a long peptide from MAGE-A3 presented by HLA-A1 (an HLA type also associated with MAGE-A1 epitopes) revealed that its cross-presentation by human DCs occurred via a vacuolar pathway. nih.gov However, this process was found to be paradoxically dependent on TAP. This dependency was not for peptide transport, but rather for the initial loading of MHC class I molecules in the ER, which was necessary for them to be able to travel to the vacuole and exchange their resident peptide for the MAGE-A3-derived epitope. This highlights the potential for hybrid mechanisms and the complexity of these pathways.
The specific pathway utilized for the cross-presentation of the MAGE-A1 (80-88) epitope likely depends on several factors, including the type of DC subset involved and the form in which the antigen is acquired. nih.gov Different DC subsets, such as human CD141+ DCs, are known to be particularly efficient at cross-presentation. nih.gov
Table 1: Comparison of Major Cross-Presentation Pathways
| Feature | Cytosolic Pathway | Vacuolar Pathway |
| Antigen Degradation Site | Cytosol | Phagosome / Endosome |
| Primary Protease | Proteasome | Cathepsins and other endo-lysosomal proteases |
| TAP-Dependence | Yes | Generally No (with some exceptions) |
| Location of MHC I Loading | Endoplasmic Reticulum or Phagosome | Phagosome / Endosome |
This table summarizes the canonical features of the two main pathways for the cross-presentation of exogenous antigens. The specific pathway for Cancer/testis antigen 1 (80-88) has not been definitively characterized.
Immunological Recognition and T Cell Responses to Cancer/testis Antigen 1 80 88 Epitope
T-Cell Receptor (TCR) Recognition of Cancer/Testis Antigen 1 (80-88)-MHC Class I Complexes
The initial step in the adaptive immune response against tumor cells presenting the Cancer/Testis Antigen 1 (80-88) epitope involves the recognition of this peptide by the T-cell receptor (TCR) on the surface of CD8+ T-cells. This recognition occurs when the peptide is presented by Major Histocompatibility Complex (MHC) class I molecules on the tumor cell surface. nih.govfrontiersin.org
The interaction between the TCR, the peptide, and the MHC molecule is a highly specific and structurally defined event. The TCR is a heterodimeric protein composed of an alpha (α) and a beta (β) chain, each containing variable and constant regions. The variable regions of both chains form the antigen-binding site, which includes three complementarity-determining regions (CDRs): CDR1, CDR2, and CDR3. frontiersin.orgbiorxiv.org
The CDR1 and CDR2 loops are primarily involved in contacting the MHC molecule, while the hypervariable CDR3 loop makes direct contact with the presented peptide, in this case, the Cancer/Testis Antigen 1 (80-88) epitope. frontiersin.orgbiorxiv.org The specificity of this interaction is paramount for distinguishing between self-peptides and foreign or tumor-associated peptides, thereby initiating a targeted immune response. nih.gov X-ray crystallography and cryo-electron microscopy (cryoEM) have been instrumental in visualizing these trimolecular complexes, revealing the precise molecular contacts and the canonical diagonal docking orientation of the TCR over the peptide-MHC (pMHC) complex. biorxiv.orgresearchgate.net
The strength of the interaction between the TCR and the pMHC complex is a critical determinant of T-cell activation. This strength is described by two related concepts: affinity and avidity. mdpi.com
Affinity refers to the binding strength of a single TCR to a single pMHC complex. mdpi.comnih.gov It is an intrinsic property of the molecular interaction.
While high affinity is often associated with potent T-cell responses, there is an optimal range. Excessively high affinity can sometimes lead to off-target toxicities. oncohemakey.com The natural T-cell repertoire targeting self/tumor antigens like NY-ESO-1 is thought to primarily consist of TCRs with low to intermediate affinity, as high-affinity self-reactive T-cells are often eliminated during thymic selection to prevent autoimmunity. oncohemakey.comnih.gov However, even T-cells with lower affinity TCRs can be effectively activated if the density of the specific pMHC on the tumor cell surface is high enough, a concept known as functional avidity. mdpi.comnih.gov
| Parameter | Description | Relevance to T-Cell Activation |
|---|---|---|
| TCR Affinity | Strength of a single TCR-pMHC bond. mdpi.comnih.gov | Directly influences the initial signal for T-cell activation. researchgate.net |
| TCR Avidity | Overall strength of multiple TCR-pMHC interactions. mdpi.comnih.gov | Determines the stability of the T-cell/target cell interaction and sustained signaling. researchgate.net |
| Functional Avidity | The concentration of antigen required to elicit a half-maximal T-cell response. oncohemakey.com | Reflects the overall sensitivity of the T-cell to the antigen. nih.gov |
Cytotoxic T Lymphocyte (CTL) Responses to Cancer/Testis Antigen 1 (80-88)
The recognition of the NY-ESO-1 (80-88) pMHC-I complex by a specific TCR triggers the activation and differentiation of CD8+ T-cells into cytotoxic T lymphocytes (CTLs). These CTLs are the primary effector cells responsible for eliminating tumor cells. nih.govfrontiersin.org
The induction of a robust CTL response requires the initial priming of naive CD8+ T-cells by professional antigen-presenting cells (APCs), such as dendritic cells (DCs). nih.gov These APCs capture tumor antigens, process them, and present the NY-ESO-1 (80-88) peptide on their MHC class I molecules. In the presence of appropriate co-stimulatory signals, this leads to the activation and proliferation of NY-ESO-1-specific CD8+ T-cells.
Once activated, these CTLs undergo clonal expansion, generating a large population of effector cells capable of recognizing and killing tumor cells expressing the target antigen. nih.gov Methods to artificially induce and expand these antigen-specific CTLs ex vivo using artificial APCs have been developed for adoptive immunotherapy approaches. nih.gov
In pre-clinical models, CTLs specific for NY-ESO-1 have demonstrated potent anti-tumor activity. The primary mechanism of tumor cell killing by CTLs involves the directed release of cytotoxic granules containing perforin (B1180081) and granzymes at the immunological synapse formed between the CTL and the target tumor cell. frontiersin.org Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).
Another mechanism involves the Fas/FasL pathway, where the interaction of Fas ligand (FasL) on the CTL with the Fas receptor on the tumor cell also triggers apoptosis. Studies have shown that CTLs specific for NY-ESO-1 can effectively lyse tumor cells in vitro. nih.govnih.gov Furthermore, adoptive transfer of NY-ESO-1 specific T-cells has shown tumor eradication in murine xenograft models. frontiersin.org
CD4+ T-Cell Responses and Helper Functions in Anti-Tumor Immunity
While CTLs are the direct executioners of tumor cells, CD4+ helper T-cells play a crucial, multifaceted role in orchestrating and sustaining an effective anti-tumor immune response against antigens like NY-ESO-1. nih.govfrontiersin.org Spontaneous and integrated immune responses involving antibodies, CD8+ T-cells, and CD4+ T-cells are often observed in patients with NY-ESO-1 expressing tumors. nih.govpnas.orgaacrjournals.org
CD4+ T-cells recognize NY-ESO-1 peptides presented by MHC class II molecules on APCs. Upon activation, they provide essential help for the generation and maintenance of potent CTL responses. frontiersin.org This help is mediated through the secretion of cytokines, such as Interleukin-2 (IL-2), which promotes the proliferation and survival of CTLs, and Interferon-gamma (IFN-γ), which enhances MHC class I expression on tumor cells, making them better targets for CTLs. frontiersin.org
Furthermore, CD4+ T-cells can contribute to anti-tumor immunity through direct cytotoxic activity against MHC class II-expressing tumors and by activating other immune cells. frontiersin.org In the context of NY-ESO-1, studies in ovarian cancer have shown that NY-ESO-1-specific CD4+ T-cells are enriched at tumor sites and maintain a T helper 1 (Th1) effector phenotype, which is associated with anti-tumor immunity, even in the presence of immunosuppressive regulatory T-cells (Tregs). nih.govaacrjournals.orgnih.gov
| CD4+ T-Cell Helper Function | Mechanism | Impact on Anti-Tumor Immunity |
|---|---|---|
| CTL Priming and Expansion | Secretion of cytokines like IL-2. frontiersin.org | Promotes the generation of a robust and long-lasting CTL response. |
| Enhanced CTL Effector Function | Secretion of IFN-γ. frontiersin.org | Increases tumor cell recognition by CTLs. |
| Direct Cytotoxicity | Killing of MHC class II-positive tumor cells. frontiersin.org | Directly contributes to tumor elimination. |
| Activation of Other Immune Cells | Stimulation of innate immune cells. frontiersin.org | Broadens the anti-tumor immune attack. |
Immune Evasion Strategies by Tumor Cells Expressing Cancer/Testis Antigen 1 (MAGE-A1)
Despite the immunogenic potential of Cancer/Testis Antigen 1 (MAGE-A1), tumor cells have developed various strategies to evade the host immune response. These mechanisms can occur at different stages of the immune recognition and elimination process, ultimately leading to tumor progression.
One of the primary immune evasion mechanisms is the downregulation or loss of MHC class I molecule expression on the tumor cell surface. nih.gov This prevents the presentation of the MAGE-A1 epitope to CTLs, rendering the tumor cells invisible to the immune system. nih.gov Studies have shown that treatment with demethylating agents like decitabine (B1684300) can restore MHC class I and MAGE antigen expression on melanoma cells, suggesting that epigenetic modifications play a crucial role in this process. nih.govnih.gov
Another key strategy involves the creation of an immunosuppressive tumor microenvironment. youtube.com Tumors can secrete immunosuppressive cytokines such as TGF-beta and IL-10, which inhibit T-cell activation and function. youtube.com Additionally, they can recruit regulatory T cells (T-regs) that further suppress the anti-tumor immune response. youtube.com The enzyme indoleamine 2,3-dioxygenase (IDO), secreted by some tumors, depletes the essential amino acid tryptophan, effectively starving T-cells and hindering their function. youtube.com
Tumor cells can also actively inhibit T-cell function through the expression of inhibitory ligands. youtube.com A well-known example is the programmed death-ligand 1 (PD-L1), which binds to the PD-1 receptor on T-cells, delivering a negative signal that inhibits T-cell activation. youtube.com
Furthermore, the heterogeneity of antigen expression within a tumor presents a significant challenge. Not all cancer cells within a tumor may express MAGE-A1, allowing antigen-negative cells to escape immune-mediated killing and repopulate the tumor. tscan.com This is a common mechanism of relapse following antigen-specific immunotherapies. tscan.com
Research has also pointed to the low affinity of naturally occurring T-cell receptors (TCRs) for self-antigens like MAGE-A1. t-knife.com High-affinity T-cells against such antigens are often eliminated during thymic selection to prevent autoimmunity. t-knife.com This results in a T-cell repertoire with TCRs that may not be potent enough to elicit a strong and sustained anti-tumor response. t-knife.com
Finally, some MAGE-A proteins have been implicated in promoting tumorigenesis by interfering with key cellular processes. For instance, they can interact with proteins like TRIM28 to modulate the activity of E3 ubiquitin ligases, which can lead to the degradation of tumor suppressor proteins like p53. nih.govnih.gov
Table 1: Immune Evasion Mechanisms by MAGE-A1 Expressing Tumors
| Evasion Mechanism | Description | Key Molecules/Factors Involved |
|---|---|---|
| Antigen Presentation Loss | Downregulation or complete loss of MHC class I molecules on the tumor cell surface, preventing the presentation of MAGE-A1 epitopes to cytotoxic T lymphocytes. | MHC Class I, β2-microglobulin |
| Immunosuppressive Microenvironment | Secretion of immunosuppressive cytokines and recruitment of regulatory immune cells to dampen the anti-tumor immune response. | TGF-β, IL-10, Regulatory T cells (T-regs), IDO |
| T-Cell Inhibition | Expression of inhibitory ligands on the tumor cell surface that directly inhibit the function of activated T-cells. | PD-L1, CTLA-4 |
| Antigen Heterogeneity | Variation in MAGE-A1 expression among cancer cells within a tumor, allowing antigen-negative cells to escape immune attack. | Not applicable |
| Low Affinity T-Cell Receptors | The natural T-cell repertoire may lack high-affinity TCRs for MAGE-A1 due to self-tolerance mechanisms. | T-Cell Receptor (TCR) |
| Intrinsic Oncogenic Functions | MAGE-A proteins can contribute to tumor growth and survival by interfering with cellular pathways, such as p53 regulation. | MAGE-A proteins, TRIM28, p53 |
Conceptual and Pre Clinical Therapeutic Strategies Targeting Cancer/testis Antigen 1 80 88
Dendritic Cell (DC)-Based Immunotherapies
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) of the immune system, playing a critical role in initiating and shaping T-cell responses. frontiersin.org DC-based immunotherapies typically involve loading autologous DCs with tumor-associated antigens ex vivo and re-infusing them into the patient to stimulate a robust anti-tumor immune attack. frontiersin.org
Strategies targeting NY-ESO-1 have utilized DCs loaded with various forms of the antigen, including full-length protein, DNA, mRNA, or specific peptide epitopes. nih.gov The use of longer peptides is often favored as it can induce both CD4+ and CD8+ T-cell responses, which is crucial for a sustained and powerful anti-tumor effect. frontiersin.org For instance, a clinical trial in high-risk melanoma patients used DCs loaded with long NY-ESO-1 peptides, including the NY-ESO-179–116 sequence which encompasses the 80-88 region, and demonstrated the induction of circulating T-cells in response to the vaccine. nih.gov
However, research focusing specifically on short peptides like the NY-ESO-1 (81-88) epitope has revealed critical mechanistic insights. A key preclinical study investigated a peptide vaccine using the H2-D(d)-restricted CTL epitope NY-ESO-1 (81-88). While the vaccine successfully induced specific CD8+ T-cells, it paradoxically resulted in enhanced tumor growth. nih.gov Further analysis showed that this was due to the induction of apoptosis (programmed cell death) in over 80% of the tumor-infiltrating T-cells specific for the 81-88 peptide. nih.gov This T-cell death was associated with the elevated expression of inhibitory surface receptors, including Fas and Programmed Death-1 (PD-1). nih.govamegroups.org
Crucially, this negative outcome was reversed when the peptide vaccine was combined with an adjuvant, specifically a Toll-like receptor 9 (TLR9) ligand (CpG). nih.gov The addition of the adjuvant prevented the peptide-induced T-cell apoptosis and led to potent tumor growth inhibition. nih.gov This highlights that for DC-based vaccines using the NY-ESO-1 (80-88) epitope, the inclusion of a suitable adjuvant is essential to protect the desired effector T-cells from apoptosis and generate an effective therapeutic response.
Table 1: Preclinical Findings for NY-ESO-1 (81-88) Peptide Vaccine
| Vaccine Composition | Observed Effect on Specific CD8+ T-cells at Tumor Site | Overall Impact on Tumor Growth | Key Mechanistic Finding | Source |
|---|---|---|---|---|
| NY-ESO-1 (81-88) Peptide Alone | >80% apoptosis | Significantly enhanced | Elevated expression of Fas and PD-1 on T-cells | nih.gov |
| NY-ESO-1 (81-88) Peptide + CpG Adjuvant | Apoptosis prevented | Strongly inhibited | Adjuvant protects effector T-cells from peptide-induced apoptosis | nih.gov |
Combination Immunotherapeutic Approaches (Conceptual Framework)
The complexity of tumor immune evasion often necessitates combining multiple therapeutic strategies to achieve durable clinical responses. nih.gov The findings with the NY-ESO-1 (80-88) peptide underscore the need for a conceptual framework where antigen-specific therapies are integrated with other modalities that modulate the tumor microenvironment and overcome immune suppression. nih.govoncotarget.com Such combination therapies aim to enhance the expression of target antigens like NY-ESO-1 and to unleash the full potential of the T-cell response generated by vaccination or adoptive cell transfer. nih.gov
Epigenetic Modulation to Enhance Antigen Expression
A significant limitation for targeting cancer/testis antigens is their often heterogeneous or low expression on tumor cells, which allows cancer cells to escape immune recognition. nih.gov Epigenetic mechanisms, such as DNA methylation, play a crucial role in silencing the genes that code for these antigens in cancer. wikipedia.org
Therapeutic strategies have been developed using epigenetic modulating agents, particularly DNA hypomethylating drugs like Decitabine (B1684300) (5-aza-2'-deoxycytidine), to reverse this gene silencing. frontiersin.orgnih.gov Studies have shown that treating various cancer cell lines, including colorectal and ovarian cancer, with Decitabine induces or significantly upregulates the expression of the NY-ESO-1 antigen. frontiersin.orgnih.gov This epigenetic "reprogramming" renders previously "invisible" cancer cells susceptible to being recognized and killed by NY-ESO-1-specific T-cells. nih.gov
This approach forms a powerful combination strategy: epigenetic drugs are used to "paint" the tumor with the target antigen, which can then be attacked by an immune response elicited through a NY-ESO-1 vaccine or other antigen-specific immunotherapy. nih.govfrontiersin.org Clinical trials have explored this very concept, combining Decitabine with NY-ESO-1 vaccines in patients with myelodysplastic syndrome and ovarian cancer, demonstrating the feasibility of inducing both antigen expression and a specific immune response. frontiersin.orgmdpi.com
Table 2: Clinical Trials Combining Epigenetic Modulation with NY-ESO-1 Vaccination
| Cancer Type | Epigenetic Agent | NY-ESO-1 Therapy | Observed Outcome | Source |
|---|---|---|---|---|
| Myelodysplastic Syndrome (MDS) | Decitabine | CDX-1401 (DC-targeted NY-ESO-1 fusion protein) + Poly-ICLC | Induction of NY-ESO-1 expression and specific CD4+ and CD8+ T-cell responses | frontiersin.org |
| Ovarian Cancer | Decitabine | NY-ESO-1 Protein Vaccine + Doxorubicin | Induction of NY-ESO-1 expression and specific antibody responses | frontiersin.org |
| Neuroblastoma / Sarcoma | Decitabine | DC vaccine pulsed with MAGE-A1, MAGE-A3, and NY-ESO-1 peptides | Heterogeneous and short-term responses observed | frontiersin.org |
Synergy with Checkpoint Inhibition (Mechanistic Insights)
Even when a robust population of tumor-specific T-cells is generated, their function can be suppressed by immune checkpoint pathways. nih.gov Cancer cells often exploit these pathways by upregulating ligands like PD-L1, which binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that causes T-cell exhaustion or apoptosis. frontiersin.org
A clear mechanistic synergy exists for combining NY-ESO-1 targeted therapies with immune checkpoint inhibitors (ICIs). The preclinical study involving the NY-ESO-1 (81-88) peptide provides a direct link: vaccination with the peptide alone led to increased PD-1 expression on the very T-cells that were meant to attack the tumor, contributing to their demise. nih.gov
By combining an antigen-specific therapy targeting the NY-ESO-1 (80-88) epitope with an anti-PD-1 or anti-PD-L1 checkpoint inhibitor, this "off switch" is blocked. The ICI prevents the tumor from deactivating the incoming T-cells, thereby unleashing the cytotoxic potential of the vaccine- or T-cell therapy-induced immune response. nih.gov This combination has the potential to convert a weak or non-existent anti-tumor response into a potent and durable one. Preclinical studies combining NY-ESO-1 DNA vaccines with anti-CTLA-4 and anti-PD-1 antibodies have demonstrated enhanced antitumor responses and 100% long-term survival in mouse models. nih.gov This dual approach—boosting the number of specific T-cells while simultaneously removing the brakes on their activity—is a cornerstone of modern combination immunotherapy strategies. oncotarget.comtandfonline.com
Research on Cancer/testis Antigen 1 Mage A1 and Epitopes As Biomarkers
Expression Profiling in Malignancies for Research Applications
The expression of MAGE-A1 is a hallmark of its potential as a cancer biomarker. While healthy somatic tissues are generally silent in terms of MAGE-A1 expression, a diverse range of cancers exhibit its presence. This aberrant expression is often linked to epigenetic events, such as DNA hypomethylation in the gene's promoter region. cgtlive.com
Research has documented MAGE-A1 expression in numerous malignancies, including melanoma, non-small cell lung carcinoma (NSCLC), head and neck squamous cell carcinoma, bladder carcinoma, and hepatocellular carcinoma. cgtlive.commdpi.com For instance, studies have shown that MAGE-A1 is expressed in up to 50% of multiple myeloma cases, 60% of triple-negative breast cancers, 30% of non-small cell lung cancers, and 50% of ovarian cancers. fredhutch.org
The expression of MAGE-A1 often correlates with the stage and aggressiveness of the disease. In cutaneous melanoma, for example, the positive expression rate of the MAGE-A1 gene can increase from 16-20% in primary tumors to 48-51% in metastatic tumors. cgtlive.com Similarly, in multiple myeloma, MAGE-A1 expression is associated with advanced and extramedullary disease. nih.gov
While much of the research has focused on the full MAGE-A1 protein, the expression of specific epitopes like Cancer/testis antigen 1 (80-88) is implicitly linked to the expression of the parent protein and the presence of the corresponding HLA molecule (HLA-A*02:01) for its presentation to T-cells. The study of such specific epitopes is crucial for the development of targeted immunotherapies like T-cell receptor (TCR) T-cell therapy. However, direct and widespread expression profiling data focusing solely on the KVADLVGFL epitope across various cancers is not as extensively documented as for the entire MAGE-A1 protein.
Table 1: MAGE-A1 Expression in Various Cancers (Research Data)
| Malignancy | Expression Frequency (Approximate) | Notes |
|---|---|---|
| Multiple Myeloma | ~50% | Associated with advanced and extramedullary disease. nih.gov |
| Triple Negative Breast Cancer | up to 60% | A potential target in a hard-to-treat breast cancer subtype. fredhutch.org |
| Non-Small Cell Lung Cancer (NSCLC) | ~30-49% | Expression varies by subtype. mdpi.comfredhutch.org |
| Ovarian Cancer | ~50% | Considered a promising target for immunotherapy. fredhutch.org |
| Metastatic Melanoma | ~48-51% | Expression increases with disease progression. cgtlive.com |
| Hepatocellular Carcinoma | Reported in a significant number of cases. | Associated with tumor progression. mdpi.com |
| Head and Neck Squamous Cell Carcinoma | ~28% | Identified as a potential therapeutic target. mdpi.com |
| Bladder Carcinoma | ~22% | A target for immunotherapy development. mdpi.com |
Prognostic Research Markers in Pre-clinical Models
In preclinical research, the expression of MAGE-A1 has been consistently associated with a poor prognosis in various cancer types. frontiersin.org This correlation suggests that MAGE-A1 may not only be a passive marker but could also play a role in tumor progression. For instance, some studies have implicated MAGE-A proteins in the suppression of p53-dependent apoptosis, a key mechanism for uncontrolled cell growth. nih.gov
The prognostic significance of the specific Cancer/testis antigen 1 (80-88) epitope is an area of active investigation, primarily in the context of T-cell responses. In preclinical models, the ability to mount a T-cell response against the KVADLVGFL epitope could theoretically be a positive prognostic indicator, suggesting an active immune response against the tumor. However, the presence of the epitope on tumor cells, as a result of MAGE-A1 expression, is generally linked to a more aggressive disease phenotype.
Preclinical studies involving peptide vaccines have explored the immunogenicity of MAGE-A1 epitopes. For example, a preclinical study of a vaccine utilizing the oncolytic Maraba virus to deliver MAGE-A3 demonstrated T-cell reactivity against conserved MAGE-A3 peptides in macaques. nih.gov While not directly focused on the MAGE-A1 (80-88) epitope, these studies provide a framework for evaluating the prognostic implications of epitope-specific immune responses.
Table 2: Prognostic Significance of MAGE-A1 Expression in Preclinical and Clinical Research
| Cancer Type | Prognostic Implication of MAGE-A1 Expression | Supporting Evidence |
|---|---|---|
| Multiple Myeloma | Poor Overall Survival | 2-year survival rate of 54% in positive patients vs. 95% in negative patients. nih.gov |
| Lung Cancer | Poor Prognosis | Meta-analysis shows significant association with poor survival. spandidos-publications.com |
| Gastrointestinal Cancer | Poor Prognosis | Linked to worse outcomes in a meta-analysis. spandidos-publications.com |
| Breast Cancer | Poor Prognosis | Associated with poor survival in a meta-analysis. spandidos-publications.com |
| Ovarian Cancer | Poor Prognosis | Correlated with worse outcomes in a meta-analysis. spandidos-publications.com |
Predictive Research Markers for Immunotherapy Responsiveness (Conceptual)
The tumor-specific expression of MAGE-A1 and its epitopes, such as Cancer/testis antigen 1 (80-88), makes them highly attractive as predictive biomarkers for immunotherapy responsiveness. The central concept is that if a patient's tumor expresses a specific antigen, they are more likely to respond to a therapy targeting that antigen.
This concept is most prominently being explored in the context of TCR-T cell therapy. In this approach, a patient's T-cells are genetically engineered to express a TCR that specifically recognizes a tumor antigen, such as the MAGE-A1 (80-88) epitope presented on HLA-A*02:01. The presence of this specific epitope on the tumor cells would be a prerequisite for the therapy to be effective, making it a critical predictive marker.
Several preclinical and early-phase clinical trials are underway to evaluate TCR-T cell therapies targeting MAGE-A1. For instance, the IMAG1NE clinical trial is investigating TK-8001, a TCR-T therapy directed at a MAGE-A1 epitope on HLA-A*02:01 for patients with solid tumors. cgtlive.com The selection of patients for such trials is based on the expression of MAGE-A1 and the appropriate HLA type, highlighting the role of these molecules as predictive markers.
Furthermore, research has focused on developing high-affinity TCRs to improve the efficacy of these therapies. One study described a TCR with high avidity for peptides from MAGE-A3 and MAGE-A12 that also cross-reacts with the MAGE-A1 (80-88) epitope (KVADLVGFL). nih.gov This suggests that even if the expression of a single epitope is heterogeneous, a TCR with cross-reactivity to other MAGE family members could broaden the patient population that might benefit from such a therapy.
The development of peptide vaccines also relies on the predictive nature of antigen expression. A phase I/II trial of a long peptide vaccine (LPV7) for high-risk melanoma included a peptide from MAGE-A1, with the rationale that patients whose tumors express MAGE-A1 would be more likely to mount an immune response. bmj.com
Conceptually, the level of epitope expression could also predict the magnitude of the response. However, the tumor microenvironment is complex, and other factors, such as the presence of immunosuppressive cells, can influence the effectiveness of immunotherapy. Therefore, while the expression of Cancer/testis antigen 1 (80-88) is a key conceptual predictive marker, a comprehensive understanding of the tumor immune landscape is likely necessary for accurate prediction of immunotherapy responsiveness.
Future Research Directions and Unanswered Questions
Elucidating the Full Functional Repertoire of Cancer/Testis Antigen 1 (MAGE-A1)
While initially identified as an antigen capable of eliciting a cytotoxic T lymphocyte response, the complete biological role of MAGE-A1 is not yet fully understood. nih.govnih.gov Current research indicates its involvement in several key cellular processes, but many aspects of its function remain to be clarified.
Known and Suspected Functions:
Transcriptional Regulation: Studies have shown that MAGE-A1 can act as a transcriptional repressor. nih.gov It has been found to interact with proteins like Ski Interacting Protein (SKIP) and recruit histone deacetylase 1 (HDAC1), suggesting a role in modulating gene expression patterns that may contribute to tumorigenesis. nih.govuniprot.org Further investigation is needed to identify the full range of genes regulated by MAGE-A1 and the specific contexts in which this regulation occurs.
Oncogenic Activities: MAGE-A1 is not merely a passive biomarker; it is considered a driver of tumorigenesis. nih.gov Its expression is linked to hallmarks of aggressive cancer, including increased tumor growth and metastasis. nih.govfrontiersin.org Overexpression of MAGE-A1 has been shown to significantly enhance the proliferation, migration, and invasion of cancer cell lines. nih.govfrontiersin.org
Signaling Pathway Modulation: Research indicates that MAGE-A1 influences critical signaling pathways. For instance, it has been demonstrated to interact with FBXW7 to regulate the degradation of NICD1 in the Notch signaling pathway, thereby affecting cell proliferation and apoptosis. nih.gov It is also suggested to exert its tumor-promoting effects by activating c-JUN, potentially through the ERK-MAPK signaling pathway. frontiersin.org
Apoptosis Regulation: The MAGE family of genes, including MAGE-A1, may protect tumor cells from apoptosis, possibly by interfering with the function of the tumor suppressor p53. nih.govnih.gov
Despite these findings, a comprehensive understanding of the MAGE-A1 interactome and its downstream effects in different cancer types is still lacking. Future research will need to employ advanced proteomic and genomic techniques to map its protein-protein interactions and identify its direct and indirect targets. Unraveling these functions is critical not only for understanding its role in cancer biology but also for developing therapies that can directly target its oncogenic activities. frontiersin.org
Addressing Antigen Heterogeneity and Immune Escape Mechanisms in Research
A significant hurdle in developing effective MAGE-A1 targeted therapies is the considerable heterogeneity of its expression within and between tumors. superuser.com This variability presents a major challenge for immunotherapies that rely on consistent antigen presentation.
Key Research Challenges:
Intratumoral Heterogeneity: Single-cell sequencing has revealed that even within a single tumor, MAGE-A1 expression can be a mosaic, with the antigen present only in subpopulations of cancer cells. superuser.com This heterogeneity can lead to the survival and outgrowth of antigen-negative cancer cells following targeted immunotherapy, resulting in therapeutic resistance and relapse. superuser.com
Variable Expression Levels: The expression of MAGE-A1 can differ significantly not only between different types of cancer but also between primary tumors and metastatic sites. nih.gov For example, MAGE-A1 expression is often higher in metastatic melanoma compared to primary tumors. nih.gov Understanding the mechanisms that drive these variable expression patterns, such as DNA methylation, is an active area of investigation. nih.govsuperuser.com
Immune Escape Mechanisms: Tumors have evolved various strategies to evade the immune system. In the context of MAGE-A1, these can include:
Downregulation of MHC Class I: For T-cells to recognize MAGE-A1, its peptides must be presented on the cell surface by Human Leukocyte Antigen (HLA) class I molecules. Tumor cells can downregulate or lose HLA expression, rendering them invisible to cytotoxic T lymphocytes, even if they express MAGE-A1. superuser.com
Antigen Loss: Under the pressure of an immune attack, tumor cells that lose the expression of MAGE-A1 will have a survival advantage, leading to the selection of antigen-negative clones. superuser.com
Future research must focus on strategies to overcome this heterogeneity. This could involve developing therapies that target multiple cancer/testis antigens simultaneously or combining MAGE-A1-specific immunotherapy with agents that can upregulate antigen and HLA expression on tumor cells, such as demethylating agents. nih.govsuperuser.com
Advancements in Neoantigen Identification and TCR Engineering Technologies
The development of effective T-cell-based immunotherapies for MAGE-A1 hinges on two critical technological pillars: the precise identification of its immunogenic epitopes and the engineering of high-avidity T-cell receptors (TCRs) that can recognize these epitopes.
Epitope Identification:
Expanding the Repertoire: A significant area of research is the identification of new MAGE-A1-derived peptide epitopes that are presented by a wider range of HLA alleles. uniprot.org This is crucial for extending the applicability of MAGE-A1-targeted therapies to a larger patient population. For instance, the MAGE-A1 peptide EADPTGHSY was initially known to be presented by HLA-A1, but was later found to also be recognized by CTLs in the context of HLA-B3501 and HLA-B3503.
Advanced Screening Methods: Researchers are using innovative methods to identify naturally processed and presented epitopes. One such approach involves using dendritic cells transduced with the entire MAGE-A1 gene to stimulate CD8+ T lymphocytes in vitro, leading to the discovery of novel epitopes restricted by various HLA molecules.
TCR Engineering:
High-Throughput Discovery Platforms: Novel platforms are being developed to rapidly identify and characterize high-affinity TCRs specific for MAGE-A1. For example, TScan's ReceptorScan and ActivScan technologies have been used to screen libraries of TCRs to select for optimal avidity and expression. mdpi.com These platforms have successfully identified numerous TCRs specific for a MAGE-A1 epitope restricted by HLA-A*01:01. mdpi.com
Optimizing TCR Avidity: The natural affinity of anti-tumor TCRs is often low. Technologies like somatic hypermutation are being employed to enhance the avidity of MAGE-A1-specific TCRs. This process has been shown to vastly improve the anti-tumor activity of engineered T-cells.
Humanized Mouse Models: To generate high-affinity human TCRs, researchers are utilizing humanized mouse models (HuTCR mice) that are transgenic for human TCRαβ and HLA genes. nih.gov These mice can be immunized with MAGE-A1 to produce robust CD8+ T-cell responses and high-affinity TCRs that show superior anti-tumor efficacy compared to human-derived TCRs. nih.gov
Safety Screening: A critical aspect of developing TCR therapies is ensuring their safety and minimizing off-target toxicities. Advanced safety platforms are used to assess potential cross-reactivity of engineered TCRs against the entire human proteome. mdpi.com
These technological advancements are paving the way for the development of more potent and safer "off-the-shelf" TCR-T cell therapies targeting MAGE-A1 for a broader range of cancer patients.
Development of Novel Research Tools and Model Systems
Progress in understanding and targeting MAGE-A1 is intrinsically linked to the development of sophisticated research tools and preclinical models that can accurately recapitulate its role in cancer.
Emerging Tools and Models:
Biochemical and Proteomic Tools:
Yeast Two-Hybrid Systems: This technique has been instrumental in identifying protein interaction partners of MAGE-A1, such as SKIP and HDAC1, providing crucial insights into its function as a transcriptional repressor. nih.gov
Specific Antibodies: The development of highly specific monoclonal antibodies against MAGE-A1 is essential for its reliable detection in tissues via immunohistochemistry, which is critical for patient stratification and for studying its expression patterns. nih.gov
Peptide Libraries and MHC Multimers: Commercially available synthetic MAGE-A1 epitope peptides and corresponding peptide-MHC multimers are vital tools for stimulating and detecting antigen-specific T-cells in various assays, including ELISPOT and flow cytometry. jpt.com
Genetic Engineering Tools:
CRISPR/Cas9: Gene editing technologies like CRISPR/Cas9 are being used to create MAGE-A1 knockout cell lines and animal models. nih.govamsbio.com These models are invaluable for studying the specific contribution of MAGE-A1 to cancer cell phenotypes, such as proliferation and migration, and for validating it as a therapeutic target. nih.gov
Advanced In Vivo Models:
Xenograft Mouse Models: The use of immunodeficient mice engrafted with human tumors (xenografts) is a cornerstone for the preclinical evaluation of MAGE-A1-targeted therapies, such as CAR-T cells and engineered TCR-T cells. nih.govbmj.com These models allow for the assessment of in vivo anti-tumor efficacy and potential toxicities. nih.govbmj.com
Patient-Derived Organoids (PDOs): While not yet widely reported specifically for MAGE-A1 research, the development of PDOs from MAGE-A1-positive tumors represents a significant future direction. These three-dimensional culture systems can better mimic the complexity and heterogeneity of the original tumor, offering a powerful platform for high-throughput drug screening and for studying the mechanisms of therapy resistance.
The continuous refinement of these tools and the development of more sophisticated preclinical models will be paramount for addressing the remaining unanswered questions about MAGE-A1 and for translating basic research findings into effective clinical therapies.
Q & A
Q. What is the functional role of Cancer/Testis Antigen 1 (80-88) in tumor immune evasion?
Answer: Cancer/Testis Antigens (CTAs) like CTAG1 (NY-ESO-1) and CTAG2 (NY-ESO-2) are immunogenic proteins typically restricted to germ cells but aberrantly expressed in cancers. Their role in immune evasion involves two mechanisms:
Q. Methodological Approach :
Q. How can researchers reliably detect Cancer/Testis Antigen 1 (80-88) in clinical samples?
Answer: Detection requires antibody specificity and rigorous validation:
- Antibody Selection : Use antibodies validated for IHC (e.g., anti-PIWIL2/CT80 [ab85084] for formalin-fixed tissues) .
- Controls : Include fetal testis (positive) and non-germline tissues (negative) to confirm specificity .
- Reproducibility : Follow AntiCancer Research guidelines for clear, detailed methods to ensure replicability .
Advanced Research Questions
Q. How can contradictory data on the prognostic value of CTAs be resolved?
Answer: Discrepancies arise due to tumor heterogeneity, assay variability, or cohort biases. Strategies include:
- Meta-Analysis : Pool data from studies like Almeida et al. (2009) to identify trends across cancer types .
- Multivariate Modeling : Adjust for confounders (e.g., HLA subtype, tumor stage) using Cox regression .
- Standardized Assays : Adopt consensus guidelines for antibody validation and scoring (e.g., Human Protein Atlas protocols) .
Q. What experimental designs are optimal for evaluating CTAs as therapeutic targets?
Answer:
- Preclinical Models :
- Clinical Translation :
Q. How can researchers address challenges in validating CTA expression data?
Answer:
- Orthogonal Methods : Combine IHC with ELISA or flow cytometry to confirm protein levels .
- Public Databases : Cross-reference with CTdatabase (Almeida et al., 2009) or The Cancer Genome Atlas (TCGA) for expression patterns .
- Blinded Analysis : Minimize bias by having multiple reviewers score slides independently .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing CTA expression in multi-omics datasets?
Answer:
- Differential Expression : Use DESeq2 or edgeR for RNA-seq data, adjusting for batch effects .
- Survival Analysis : Apply Kaplan-Meier curves with log-rank tests to assess prognostic significance .
- Machine Learning : Train classifiers (e.g., random forests) to identify CTA-associated biomarkers in proteomic datasets .
Q. How should researchers design studies to evaluate CTA-based immunotherapy efficacy?
Answer:
- In Vitro : Measure CTL-mediated cytotoxicity using Cr-51 release assays in HLA-matched co-cultures .
- In Vivo : Use syngeneic mouse models with CRISPR-edited CTA expression to isolate immune effects .
- Clinical Cohorts : Stratify patients by HLA type and tumor RNA expression of CTAs in trial designs .
Data Reporting Standards
- AntiCancer Research Guidelines : Clearly separate Results and Discussion sections; avoid duplicating data in figures/tables .
- Public Archiving : Deposit RNA-seq datasets in NCBI GEO or EMBL-EBI per NIH/Creative Commons requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
